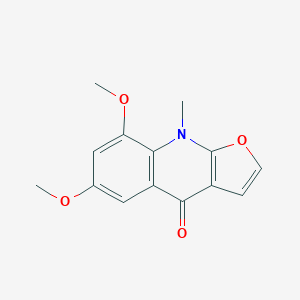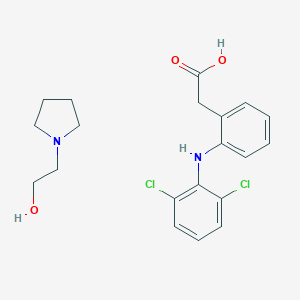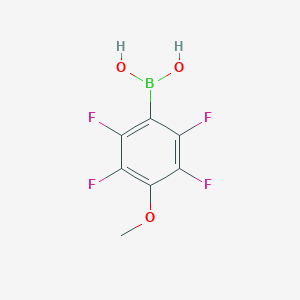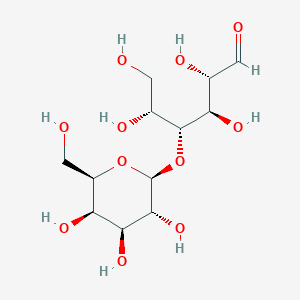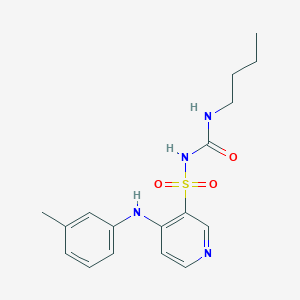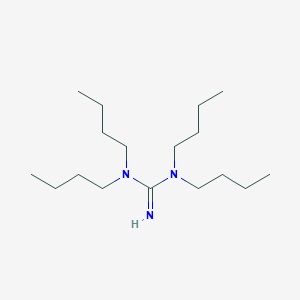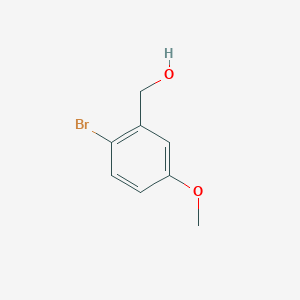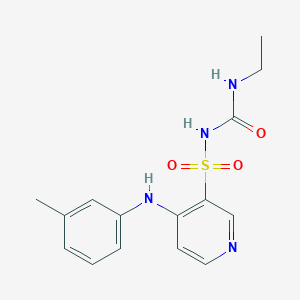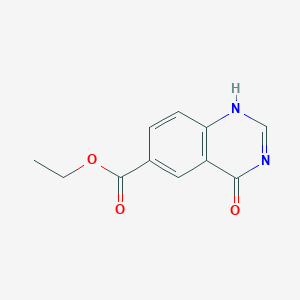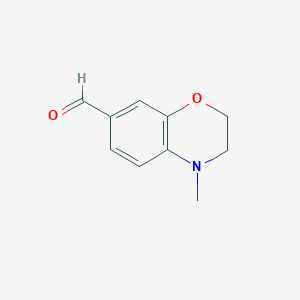
(E)-3-((tert-Butoxycarbonyl)amino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxyl group, an amino group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropan-2-yl chloroformate with an appropriate amine to form the corresponding carbamate. This intermediate is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent, such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but contains a furan ring instead of the amino group.
2-methylprop-2-enoic acid: This compound lacks the carbamate group and has a simpler structure.
2-methyl-2-propanol: This compound is an alcohol derivative with a similar carbon skeleton.
Uniqueness
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid is unique due to the presence of both the carbamate and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biochemical processes.
Eigenschaften
CAS-Nummer |
151292-70-5 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4+ |
InChI-Schlüssel |
GXAFLSXYHSLRNY-SNAWJCMRSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C/C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
Synonyme |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



